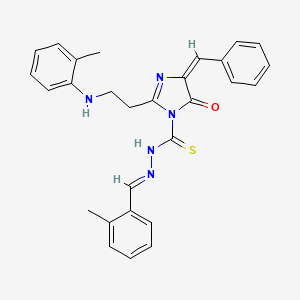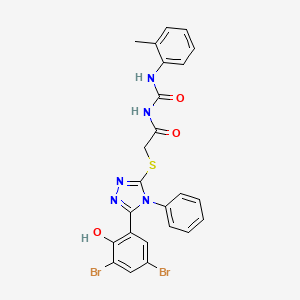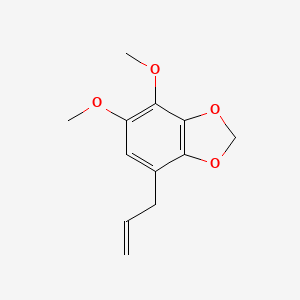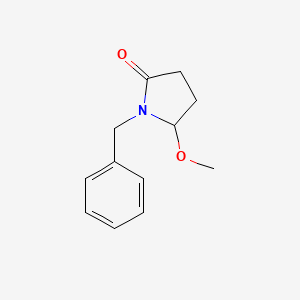
Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride is a complex organic compound with a unique structure that combines an acetamide group, a cyclopentylphenyl group, and a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride typically involves multiple steps:
Formation of the Cyclopentylphenyl Intermediate: This step involves the reaction of cyclopentyl bromide with phenyl magnesium bromide in the presence of a catalyst to form the cyclopentylphenyl intermediate.
Introduction of the Diethylamino Group: The intermediate is then reacted with diethylamine under controlled conditions to introduce the diethylamino group.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group, followed by the addition of hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological and cardiovascular systems.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(4-cyclohexylphenyl)-2-(diethylamino)-, monohydrochloride
- Acetamide, N-(4-cyclopropylphenyl)-2-(diethylamino)-, monohydrochloride
- Acetamide, N-(4-cyclobutylphenyl)-2-(diethylamino)-, monohydrochloride
Uniqueness
Acetamide, N-(4-cyclopentylphenyl)-2-(diethylamino)-, monohydrochloride is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
85603-03-8 |
|---|---|
Formule moléculaire |
C17H27ClN2O |
Poids moléculaire |
310.9 g/mol |
Nom IUPAC |
N-(4-cyclopentylphenyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-3-19(4-2)13-17(20)18-16-11-9-15(10-12-16)14-7-5-6-8-14;/h9-12,14H,3-8,13H2,1-2H3,(H,18,20);1H |
Clé InChI |
BNLGURDPQCYQDR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C2CCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





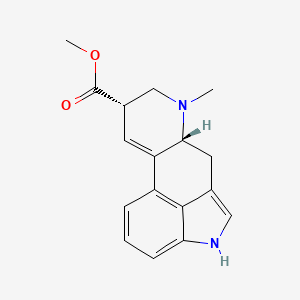
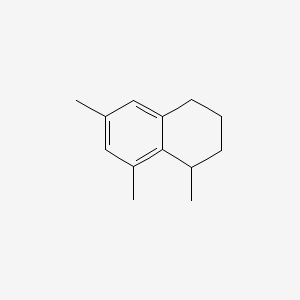
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
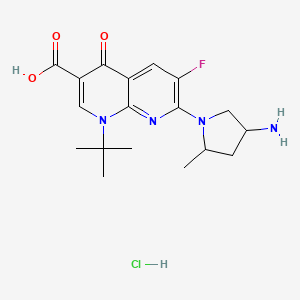
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
